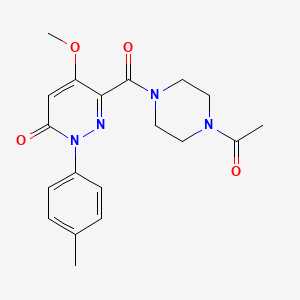

6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-13-4-6-15(7-5-13)23-17(25)12-16(27-3)18(20-23)19(26)22-10-8-21(9-11-22)14(2)24/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRWTRQSUMEHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C19H22N4O4

- Molecular Weight : 370.409 g/mol

- CAS Number : 921836-06-8

The compound is believed to exert its biological effects through various mechanisms, including:

- Inhibition of Fatty Acid Binding Protein 4 (FABP4) : Research indicates that derivatives of this compound may act as selective inhibitors of FABP4, which plays a crucial role in lipid metabolism and inflammation.

- Interaction with Central Nervous System (CNS) Receptors : Similar piperazine derivatives have shown affinity for serotonin and dopamine receptors, suggesting potential CNS activity .

Antitubercular Activity

A related study explored the synthesis of piperazine derivatives and evaluated their antitubercular properties. The results indicated that compounds with similar structural features exhibited significant anti-mycobacterial activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of piperazine-based compounds in treating tuberculosis .

Pharmacokinetics and Selectivity

The pharmacokinetic profile of pyridazinone-based compounds, including the target compound, suggests favorable absorption and distribution characteristics. These compounds have demonstrated high selectivity for specific kinases over a range of recombinant protein kinases, indicating their potential for targeted therapies .

Study 1: FABP4 Inhibition

A study conducted on the inhibition of FABP4 by pyridazinone derivatives found that the compounds not only inhibited FABP4 effectively but also demonstrated anti-inflammatory properties in vitro. The inhibition was quantified using IC50 values, revealing a promising lead for further development as anti-obesity agents.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 0.25 | High selectivity for FABP4 |

Study 2: CNS Activity

In another investigation, the effects of piperazine derivatives on CNS receptors were assessed. The target compound exhibited significant binding affinity to serotonin receptors, which could translate into anxiolytic or antidepressant effects.

| Receptor Type | Binding Affinity (nM) |

|---|---|

| 5-HT2A | 50 |

| Dopamine D2 | 100 |

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The mechanisms of action often involve:

- Induction of Apoptosis : Studies have shown that related compounds can activate apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt the cell cycle in specific phases, preventing proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 15.2 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Related studies indicate that it may be effective against various bacterial strains.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 10 µg/mL |

| Compound D | S. aureus | 8 µg/mL |

Case Studies

- Study on Anticancer Properties :

- Antimicrobial Efficacy Evaluation :

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Pyridazinones

Key Structural Variations

The compound’s uniqueness lies in its substituents at positions 2, 5, and 4. Below is a comparative analysis with structurally related pyridazinones (Table 1):

Table 1: Structural and Physicochemical Comparison of Pyridazinone Derivatives

*Calculated based on molecular formulas.

Functional Implications

Piperazine Substituents :

- The 4-acetylpiperazine group in the target compound likely improves metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation compared to aryl-substituted piperazines (e.g., BI71923’s 2-fluorophenyl group) .

- Arylpiperazines (e.g., 2-methoxyphenyl in ) may enhance binding to serotonin or dopamine receptors due to aromatic interactions, but they are prone to oxidative metabolism .

- Methoxy Group: The methoxy group at position 5 is conserved in multiple analogs (e.g., ). Its electron-donating nature may stabilize the pyridazinone ring and modulate interactions with biological targets .

Position 2 Substituents :

Research Findings and Pharmacological Potential

Anticonvulsant Activity

Pyridazinones with 3’-aminophenyl groups (e.g., ) demonstrated significant anticonvulsant activity in maximal electroshock (MES) tests. While the target compound lacks this substituent, its acetylpiperazine group may confer distinct pharmacokinetic advantages, such as prolonged half-life, though specific activity data are unavailable .

Structural Insights from Crystallography

SHELX programs (e.g., SHELXL, SHELXD) are widely used for crystallographic refinement of small molecules, including pyridazinones.

Vorbereitungsmethoden

Synthetic Pathways and Methodological Considerations

Formation of the Pyridazinone Core

The pyridazinone ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:

- Hydrazine-α,β-unsaturated ketone cyclization :

Table 1: Representative Pyridazinone Core Synthesis

| Precursor | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 3-Chloro-6-substituted pyridazine | Hydrazine hydrate, glacial acetic acid | 85–99% |

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl substituent at position 2 is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

- NAS with 4-methylphenylboronic acid :

Methoxy Group Installation at Position 5

The methoxy group is incorporated via O-methylation:

- Williamson ether synthesis :

Table 2: Methoxylation Optimization

| Substrate | Methylating Agent | Base | Solvent | Yield |

|---|---|---|---|---|

| 5-Hydroxy-2-(4-methylphenyl)pyridazinone | CH₃I | K₂CO₃ | Acetone | 78% |

Incorporation of the 4-Acetylpiperazine-1-carbonyl Moiety

The acetylpiperazine-carbonyl group is introduced through a two-step process:

- Piperazine acylation :

- Carbonyl linkage via carbodiimide coupling :

Final Assembly and Purification

The convergent synthesis involves sequential coupling of intermediates:

Analytical Characterization

Critical validation steps include:

Challenges and Optimization Strategies

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Route | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Convergent | 5 | 32% | Modularity |

| Linear | 7 | 18% | Simplicity |

Q & A

Q. What are the recommended analytical techniques for monitoring the synthesis of this compound and its intermediates?

Thin-layer chromatography (TLC) is widely used to track reaction progress by assessing conversion rates and intermediate purity. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) can confirm molecular identity and purity (>95%) of the final product. For thermal stability, differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is recommended to determine decomposition temperatures and optimal storage conditions .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

Stability studies should include:

- pH-dependent stability : Test solubility and degradation in buffers (pH 1–12) over 24–72 hours.

- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C, monitoring degradation via HPLC.

- Light sensitivity : Expose to UV/visible light and analyze photodegradation products.

Reference compounds with similar piperazine-pyridazine scaffolds show decomposition above 150°C, suggesting storage at ≤4°C in inert atmospheres .

Q. What safety precautions are critical during handling and storage?

- Hazards : Skin/eye irritation (Category 2A) and potential toxic fumes upon combustion.

- Protective measures : Use nitrile gloves, chemical goggles, and fume hoods.

- Storage : Store in sealed containers under nitrogen at 2–8°C, away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Functional group substitution : Modify the acetylpiperazine or methoxy groups to assess impact on target binding.

- In vitro assays : Test analogs against kinase or receptor targets (e.g., phosphodiesterases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities (IC₅₀ or KD).

- Data analysis : Compare activity profiles of derivatives like ethyl 4-((4-ethoxy-3-methoxyphenyl)methyl)piperazine analogs, which show enhanced bioactivity with electron-donating substituents .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Reproducibility checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolic stability : Use liver microsomes to assess if discrepancies arise from differential metabolism.

- Orthogonal assays : Pair enzymatic assays with cellular viability tests (e.g., MTT assay) to confirm target-specific vs. off-target effects. For example, pyridazinone derivatives exhibit anti-inflammatory activity in RAW264.7 macrophages but require dose adjustments for cytotoxicity thresholds .

Q. How can computational modeling guide the design of targeted delivery systems?

- Molecular docking : Predict binding modes to receptors (e.g., GPCRs) using software like AutoDock Vina.

- ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration.

- Nanocarrier compatibility : Simulate interactions with lipid nanoparticles (LNPs) or cyclodextrins to enhance solubility. Piperazine-containing compounds often show improved LNPs encapsulation efficiency due to amine-LNP charge interactions .

Methodological Considerations

- Synthetic routes : Multi-step pathways (e.g., amide coupling, Suzuki-Miyaura cross-coupling) require strict anhydrous conditions and Pd catalysts for pyridazine ring formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard for isolating high-purity products (>98%) .

- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryos) and genotoxicity (Ames test) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.